molecular formula C19H16N4O B14357743 5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide CAS No. 90331-44-5

5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide

Cat. No.: B14357743
CAS No.: 90331-44-5
M. Wt: 316.4 g/mol
InChI Key: XQXHOUBCUGLWET-UHFFFAOYSA-N
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Description

“5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of diphenyl groups and a prop-2-en-1-yl substituent, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles or amidines.

    Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions may target the triazine ring or the carboxamide group.

    Substitution: Substitution reactions can occur at the aromatic rings or the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of polymers or advanced materials.

Biology

    Biological Activity: Investigation into potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a pharmaceutical agent.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound with different substituents.

    2,4,6-Triphenyl-1,3,5-triazine: A triazine compound with phenyl groups at different positions.

Properties

CAS No.

90331-44-5

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

5,6-diphenyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide

InChI

InChI=1S/C19H16N4O/c1-2-13-20-19(24)18-21-16(14-9-5-3-6-10-14)17(22-23-18)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,24)

InChI Key

XQXHOUBCUGLWET-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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